molecular formula C18H19NO B14182816 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane CAS No. 846549-96-0

5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane

Katalognummer: B14182816
CAS-Nummer: 846549-96-0
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: FLUPVMGESPZSTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Diphenyl-1-oxa-6-azaspiro[25]octane is a compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and releasing significant amounts of gas, making it challenging to control in batch processes. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of the product obtained through the microreaction system is significantly higher than that obtained through batch technology, making it a more efficient and safer alternative .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane involves its role as an electrophilic aminating agent. It selectively reacts with nucleophiles, transferring an amino group to the target molecule. This reaction is facilitated by the compound’s spirocyclic structure, which provides the necessary stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane is unique due to the presence of diphenyl groups, which enhance its reactivity and potential applications in various fields. The diphenyl groups also contribute to the compound’s stability and selectivity in chemical reactions.

Eigenschaften

CAS-Nummer

846549-96-0

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

5,7-diphenyl-1-oxa-6-azaspiro[2.5]octane

InChI

InChI=1S/C18H19NO/c1-3-7-14(8-4-1)16-11-18(13-20-18)12-17(19-16)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2

InChI-Schlüssel

FLUPVMGESPZSTM-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(CC12CO2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.